![molecular formula C14H26N2O3 B2640664 tert-butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate CAS No. 2098564-18-0](/img/structure/B2640664.png)
tert-butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate
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Description
“tert-butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate” is a chemical compound with the molecular formula C14H26N2O3 . It has a molecular weight of 270.37 .
Molecular Structure Analysis
The molecular structure of this compound is derived from its molecular formula, C14H26N2O3 . It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom. In this case, the shared atom is part of both a decane ring and a smaller five-membered ring. The compound also contains functional groups such as a carbamate group (N-CO-O) and a tertiary butyl group (t-Bu).Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 396.8±42.0 °C and a predicted density of 1.08±0.1 g/cm3 . Its pKa value is predicted to be 12.05±0.40 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Researchers have developed general procedures for synthesizing spirocyclic 3-oxotetrahydrofurans, which are critical for preparing biologically active heterocyclic compounds. This synthetic pathway demonstrates the utility of tert-butyl carbamates in forming complex structures that can be further modified for potential applications in drug development and materials science (Moskalenko & Boev, 2012).
Antiviral Evaluations
A series of spirothiazolidinone derivatives, including those related to tert-butyl carbamates, were synthesized and evaluated for their antiviral activity. Some compounds exhibited strong activity against influenza A/H3N2 virus and human coronavirus 229E, showcasing the potential of tert-butyl carbamate derivatives in antiviral drug development (Apaydın et al., 2020).
NMR Spectroscopy Applications
The use of NMR spectroscopy has been highlighted for assigning the absolute configuration of complex molecules containing the tert-butyl carbamate group. This method is essential for accurately determining the structure of novel synthetic compounds, which is crucial for their application in medicinal chemistry and material science (Jakubowska et al., 2013).
Protective Group Strategy in Synthesis
tert-Butyl carbamates serve as protective groups for amines in the synthesis of various biologically active compounds. The choice of protecting group is critical in the multi-step synthesis processes, affecting the yield and purity of the final products. Their role in simplifying complex synthetic pathways has been underscored in multiple studies (Rao et al., 2017).
Development of New Synthetic Methods
Novel synthetic methods using tert-butyl carbamates have been developed to create complex molecules with potential applications in drug discovery and development. These methods offer efficient and scalable routes to previously challenging-to-synthesize compounds, broadening the scope of chemical synthesis and enabling the exploration of new chemical spaces (Meyers et al., 2009).
properties
IUPAC Name |
tert-butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-10-11(16-12(17)19-13(2,3)4)14(9-18-10)5-7-15-8-6-14/h10-11,15H,5-9H2,1-4H3,(H,16,17)/t10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKXVJZOCXPVBD-WDEREUQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2(CCNCC2)CO1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C2(CCNCC2)CO1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate |
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